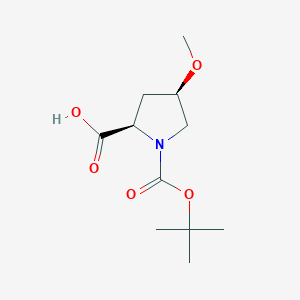

cis-Boc-4-methoxy-D-proline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(16-4)5-8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHIMMPWCAHSFN-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30466579 | |

| Record name | CIS-BOC-4-METHOXY-D-PROLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200184-87-8 | |

| Record name | 1-(1,1-Dimethylethyl) (2R,4R)-4-methoxy-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200184-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CIS-BOC-4-METHOXY-D-PROLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to cis-Boc-4-methoxy-D-proline: A Conformationally Constrained Building Block for Advanced Peptide and Drug Design

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and strategic applications of cis-Boc-4-methoxy-D-proline, a pivotal building block for researchers, scientists, and professionals in the field of drug development and peptide chemistry. With full editorial control, this document is structured to deliver not just technical data, but also field-proven insights into the causality behind its use and the experimental choices involved in its application.

Introduction: The Strategic Importance of Conformational Constraint in Peptide Therapeutics

The therapeutic potential of peptides is often hampered by their inherent flexibility and susceptibility to enzymatic degradation. The introduction of conformational constraints is a well-established strategy to overcome these limitations, leading to peptides with enhanced biological activity, receptor selectivity, and metabolic stability. Proline and its derivatives are particularly effective in this regard due to the conformational rigidity imparted by the pyrrolidine ring. This compound, with its specific stereochemistry and substitution, offers a refined tool for precisely modulating peptide backbone geometry. The D-configuration provides inherent resistance to proteolysis, while the N-terminal tert-butyloxycarbonyl (Boc) group is a standard protecting group in solid-phase peptide synthesis (SPPS). The key feature of this molecule, the cis-4-methoxy group, exerts a profound stereoelectronic effect on the pyrrolidine ring pucker, which in turn influences the crucial cis-trans isomerization of the preceding peptide bond.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this building block is essential for its effective use in synthesis and for predicting its influence on the resulting peptides.

| Property | Value | Source/Comment |

| IUPAC Name | (2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid | |

| CAS Number | 200184-87-8 | [1][2] |

| Molecular Formula | C₁₁H₁₉NO₅ | [3][] |

| Molecular Weight | 245.27 g/mol | [3][] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | No experimental data available. For the related N-Boc-cis-4-hydroxy-D-proline, the melting point is 146-151 °C. | [5] |

| Solubility | Soluble in common organic solvents such as methanol, dichloromethane, and dimethylformamide. | General knowledge for Boc-protected amino acids. |

| Storage | 2-8°C, sealed in a dry environment. | [2] |

Spectroscopic Data (Predicted and Inferred):

-

¹H NMR: The spectrum would show characteristic signals for the Boc group (a singlet around 1.4 ppm), the methoxy group (a singlet around 3.3 ppm), and the protons of the pyrrolidine ring, with their chemical shifts and coupling constants being indicative of the cis stereochemistry and the ring pucker.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, the methoxy carbon, and the carbons of the pyrrolidine ring.

-

Mass Spectrometry: Predicted collision cross-section values for various adducts are available. For example, for [M+H]⁺, the predicted CCS is 154.8 Ų.[6] This data can be valuable for characterization by ion mobility-mass spectrometry.

Synthesis of this compound: A Proposed Synthetic Pathway

A practical synthesis of this compound can be envisioned starting from the commercially available cis-4-hydroxy-D-proline. The synthesis involves two key steps: protection of the amine and methylation of the hydroxyl group. The order of these steps can be crucial to avoid side reactions. A common and effective strategy is to first protect the secondary amine with the Boc group, followed by methylation of the hydroxyl group.

Proposed Synthetic Protocol

Step 1: N-Boc Protection of cis-4-hydroxy-D-proline

This reaction is a standard procedure for the protection of amino acids.

-

Dissolve cis-4-hydroxy-D-proline in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran and water.

-

Add a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group and facilitate the reaction.

-

Slowly add di-tert-butyl dicarbonate (Boc anhydride) to the reaction mixture at a controlled temperature (e.g., 0°C to room temperature).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove water-soluble byproducts. Acidify the aqueous layer to protonate the carboxylic acid and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-cis-4-hydroxy-D-proline.[5]

Step 2: O-Methylation of N-Boc-cis-4-hydroxy-D-proline

The methylation of the secondary alcohol can be achieved using various reagents. A common method is the Williamson ether synthesis.

-

Dissolve N-Boc-cis-4-hydroxy-D-proline in a polar aprotic solvent such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Add a strong base, such as sodium hydride (NaH), at 0°C to deprotonate the hydroxyl group, forming an alkoxide.

-

Slowly add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

The Stereoelectronic Impact of the 4-Methoxy Group: A Deeper Dive

The true value of this compound lies in its ability to predictably influence peptide conformation. This is primarily due to the stereoelectronic effects of the 4-methoxy group on the pyrrolidine ring pucker.

The pyrrolidine ring of proline is not planar and exists in a dynamic equilibrium between two puckered conformations: Cγ-exo and Cγ-endo. The substituent at the 4-position significantly influences this equilibrium. For 4-substituted prolines, the gauche effect plays a critical role. An electronegative substituent, such as a methoxy group, prefers to be in a gauche relationship with the electron-withdrawing amide nitrogen.[7][8]

In the case of (2R,4R)-4-methoxy-D-proline, the methoxy group is in the cis configuration relative to the carboxylic acid. This stereochemistry, combined with the gauche effect, strongly favors a Cγ-exo pucker of the pyrrolidine ring.

The ring pucker, in turn, is strongly correlated with the cis-trans isomerization of the preceding peptide bond (the X-Pro bond). An exo ring pucker stabilizes the trans conformation of the peptide bond, while an endo pucker is favored in the cis conformation.[7][8] Therefore, the incorporation of cis-4-methoxy-D-proline into a peptide sequence is expected to:

-

Promote a Cγ-exo ring pucker.

-

Significantly increase the population of the trans isomer of the preceding peptide bond.

This ability to lock the peptide backbone into a specific conformation is highly desirable in drug design, as it can lead to a more favorable pre-organization of the peptide for receptor binding, thereby increasing affinity and selectivity.

Conformational Influence Workflow

Caption: The stereoelectronic influence of the cis-4-methoxy group.

Applications in Drug Discovery and Peptide Science

The unique conformational properties of this compound make it a valuable tool in several areas of research and development:

-

Stabilization of Bioactive Conformations: By promoting a specific ring pucker and a trans peptide bond, this building block can be used to lock a peptide into its bioactive conformation, leading to enhanced potency. This is particularly relevant for peptides that adopt β-turn or helical structures.

-

Design of Peptidomimetics: The constrained nature of this amino acid makes it an excellent scaffold for the design of peptidomimetics, where the peptide backbone is modified to improve pharmacokinetic properties.

-

Probing Structure-Activity Relationships (SAR): The systematic replacement of proline or other amino acids with this compound can provide valuable insights into the conformational requirements for biological activity.

-

Enhancing Metabolic Stability: The D-configuration of the proline backbone provides inherent resistance to degradation by proteases, which typically recognize L-amino acids.

Stability and Storage

This compound is a stable compound under the recommended storage conditions. As with most Boc-protected amino acids, it is sensitive to strong acids, which will cleave the Boc group. It should be stored in a cool (2-8°C), dry place, away from strong acids and oxidizing agents.[2]

Conclusion

This compound is more than just a protected amino acid; it is a strategic tool for the rational design of conformationally defined peptides and peptidomimetics. Its ability to enforce a Cγ-exo ring pucker and stabilize a trans peptide bond provides a powerful means to enhance the therapeutic potential of peptide-based drugs. A thorough understanding of its chemical properties, synthesis, and the underlying stereoelectronic principles governing its conformational effects is crucial for its successful application in the laboratory and in the development of next-generation therapeutics.

References

-

PubChemLite. (2r,4r)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid (C11H19NO5). [Link]

- Google Patents. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.

-

PubChemLite. (2s,4r)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid (C11H19NO4). [Link]

-

Pandey, S. K., et al. (2020). Conformational landscape of substituted prolines. Amino Acids, 52(3), 333-352. [Link]

- Google Patents.

-

Hodges, J. A., & Raines, R. T. (2005). Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. Journal of the American Chemical Society, 127(43), 15923–15932. [Link]

-

PubChem. (2S,4R)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid. [Link]

-

Kang, Y. K. (2009). Conformational preferences of N-methoxycarbonyl proline dipeptide. Journal of computational chemistry, 30(2), 246–256. [Link]

- Google Patents. CN107827802B - Synthesis method of D-proline.

-

Horng, J. C., & Kallenbach, N. R. (2001). Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions. Biochemistry, 40(47), 14115–14119. [Link]

- Google Patents.

-

El-Behery, M., & El-Twigry, H. (2007). Synthesis, thermal and spectral studies of first-row transition metal complexes with Girard P reagent-based ligand. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 66(1), 28–36. [Link]

-

Bretscher, L. E., et al. (2001). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. In Fluorinated Amino Acids (pp. 1-24). American Chemical Society. [Link]

-

Sattler, M. O., et al. (2023). Synthesis, Spectroscopic Characterization, Crystal Structure, DFT and Hirschfeld Surface Analysis of a Manganese(I) Complex ([Mn(P-NH-NH-P)(CO)2][BPh4]). Molecules, 28(12), 4723. [Link]

Sources

- 1. This compound | 200184-87-8 [chemicalbook.com]

- 2. This compound | 200184-87-8 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 5. (2R,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid | 135042-12-5 [chemicalbook.com]

- 6. PubChemLite - (2r,4r)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid (C11H19NO5) [pubchemlite.lcsb.uni.lu]

- 7. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, a chiral, non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and organic synthesis. This document details its structural features, physicochemical properties, a robust synthetic pathway, and its applications as a constrained proline analogue in the development of novel therapeutics. Detailed experimental protocols and analytical characterization are included to provide actionable insights for laboratory and process development settings.

Introduction: The Significance of Substituted Proline Analogues

Proline and its derivatives are unique among the proteinogenic amino acids due to their secondary amine integrated into a five-membered pyrrolidine ring. This cyclic structure imparts significant conformational rigidity, which is a highly sought-after feature in drug design. By incorporating proline analogues into peptides or small molecules, chemists can exert precise control over the molecular architecture, often leading to enhanced binding affinity, metabolic stability, and oral bioavailability.

(2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, hereafter referred to as Boc-(2R,4R)-4-MeO-Pro-OH , belongs to this privileged class of building blocks. Its key features include:

-

Defined Stereochemistry: The (2R,4R) configuration provides a specific three-dimensional arrangement, crucial for stereoselective interactions with biological targets.

-

Boc Protection: The tert-butoxycarbonyl (Boc) group offers robust protection of the ring nitrogen, compatible with a wide range of reaction conditions, yet readily removable under mild acidic conditions, facilitating its use in multi-step synthesis, particularly in peptide synthesis.[1][]

-

4-Methoxy Substitution: The methoxy group at the C4 position introduces a polar functional group that can modulate physicochemical properties such as solubility and lipophilicity. It can also act as a hydrogen bond acceptor and influence the ring's pucker, thereby fine-tuning the conformational preference of the final molecule.

This guide serves as a technical resource for leveraging the unique properties of this valuable synthetic intermediate.

Physicochemical Properties & Structural Elucidation

The precise chemical identity and purity of Boc-(2R,4R)-4-MeO-Pro-OH are paramount for its successful application.

Key Properties

| Property | Value | Reference |

| CAS Number | 200184-87-8 | [3][4] |

| Molecular Formula | C₁₁H₁₉NO₅ | [3][5] |

| Molecular Weight | 245.28 g/mol | [3] |

| Appearance | White to off-white solid/powder | [6] |

| Purity | Typically ≥97% (HPLC) | [3] |

| Storage | Sealed in dry, Room Temperature | [4] |

| SMILES | CO[C@@H]1CN(C(=O)OC(C)(C)C)C1 | [3][5] |

| InChIKey | COHIMMPWCAHSFN-HTQZYQBOSA-N | [5] |

Structural Analysis: A Spectroscopic Perspective

The structure of Boc-(2R,4R)-4-MeO-Pro-OH is unequivocally confirmed through a combination of spectroscopic techniques. The following data represent typical expected values.

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear signature of the molecule.

-

Carboxylic Acid Proton (-COOH): A broad singlet typically observed in the 10-12 ppm range, which can exchange with D₂O.[7]

-

Pyrrolidine Ring Protons: A series of complex multiplets between 2.0 and 4.5 ppm. The protons at C2, C4, and C5 are diastereotopic and will show distinct chemical shifts and coupling patterns.

-

Methoxy Protons (-OCH₃): A sharp singlet around 3.3-3.4 ppm.

-

Boc Protons (-C(CH₃)₃): A characteristic sharp singlet at approximately 1.4-1.5 ppm, integrating to 9 protons.

¹³C NMR Spectroscopy:

-

Carboxylic Carbonyl (-COOH): Resonates in the 170-180 ppm region.[7]

-

Boc Carbonyl (-COO-): Appears around 154-156 ppm.

-

Boc Quaternary Carbon (-C(CH₃)₃): Found near 80-82 ppm.

-

Pyrrolidine Ring Carbons: C2, C3, C4, and C5 appear in the aliphatic region (25-70 ppm), with C4 being shifted downfield due to the attached methoxy group.

-

Methoxy Carbon (-OCH₃): A signal around 56-58 ppm.

-

Boc Methyl Carbons (-C(CH₃)₃): A strong signal around 28 ppm.

Mass Spectrometry: Electrospray ionization (ESI-MS) will typically show the [M-H]⁻ ion at m/z 244.1 or the [M+H]⁺ ion at m/z 246.1.[5]

Synthesis and Manufacturing Workflow

A common and efficient strategy for the synthesis of Boc-(2R,4R)-4-MeO-Pro-OH starts from the commercially available and enantiopure amino acid, (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid (cis-4-Hydroxy-D-proline).[8] The synthesis involves two key transformations: N-protection followed by O-methylation.

Synthetic Workflow Diagram

The logical flow from starting material to the final product is outlined below.

Caption: Synthetic pathway from cis-4-Hydroxy-D-proline to the target molecule.

Rationale Behind Experimental Choices

-

Step 1: N-Protection: The protection of the secondary amine is the first critical step. Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice due to its high reactivity with amines and the generation of benign byproducts (t-butanol and CO₂).[8] The reaction is typically run in a mixed solvent system like dioxane and water with a mild base (e.g., sodium bicarbonate or triethylamine) to neutralize the acid formed and facilitate the reaction. This step yields the intermediate, N-Boc-cis-4-hydroxy-D-proline.[8][9]

-

Step 2: O-Methylation: The methylation of the secondary alcohol at C4 is achieved via a Williamson ether synthesis. A strong, non-nucleophilic base such as sodium hydride (NaH) is required to deprotonate the hydroxyl group to form the more nucleophilic alkoxide. Tetrahydrofuran (THF) is an ideal solvent as it is aprotic and can solvate the resulting ions. A methylating agent, typically methyl iodide (MeI) or dimethyl sulfate, is then added to complete the transformation. Careful control of stoichiometry and temperature is essential to prevent side reactions.

Applications in Research and Drug Development

Boc-(2R,4R)-4-MeO-Pro-OH is not an active pharmaceutical ingredient itself but rather a high-value chiral building block. Its incorporation into larger molecules allows for the exploration of chemical space in drug discovery programs.[10][11]

-

Peptide Synthesis: As a protected amino acid, it is directly applicable in both solution-phase and solid-phase peptide synthesis (SPPS). It can be used to introduce conformational constraints, enhance stability against peptidases, and modulate the polarity of peptides.[][10]

-

Scaffold for Small Molecule Synthesis: The pyrrolidine ring serves as a versatile scaffold. The carboxylic acid can be converted into a wide range of functional groups (amides, esters, alcohols), while the Boc group can be removed to allow for further functionalization of the ring nitrogen.

-

Medicinal Chemistry: Proline analogues are found in a variety of bioactive compounds, including inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), and as ligands for various receptors. The specific stereochemistry and methoxy substitution of Boc-(2R,4R)-4-MeO-Pro-OH make it a valuable tool for developing novel drug candidates with improved potency and selectivity.[11]

Experimental Protocols

The following protocols are provided as a guide and should be adapted and optimized based on specific laboratory conditions and scales.

Protocol: Amide Coupling using HATU

This protocol describes a standard procedure for coupling the carboxylic acid of Boc-(2R,4R)-4-MeO-Pro-OH with a primary amine.

Materials:

-

Boc-(2R,4R)-4-MeO-Pro-OH (1.0 eq)

-

Primary amine hydrochloride (e.g., Benzylamine HCl) (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add Boc-(2R,4R)-4-MeO-Pro-OH (1.0 eq) and the primary amine hydrochloride (1.1 eq).

-

Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration).

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA (3.0 eq) dropwise to the stirred solution. The base neutralizes the amine salt and activates the coupling agent.

-

In a separate vial, dissolve HATU (1.2 eq) in a minimum amount of anhydrous DMF.

-

Add the HATU solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification & Characterization: Purify the crude product by flash column chromatography on silica gel. Confirm the structure of the resulting amide by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Boc-Deprotection

This protocol describes the removal of the Boc protecting group.

Materials:

-

Boc-protected substrate (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the Boc-protected compound in DCM (approx. 0.1 M).

-

Cool the solution to 0 °C.

-

Add an excess of TFA (e.g., 20-50% v/v solution of TFA in DCM) dropwise.

-

Stir the reaction at 0 °C to room temperature for 1-3 hours.

-

Validation: Monitor the deprotection by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can help remove residual TFA).

-

The resulting amine is typically obtained as a TFA salt and can often be used in the next step without further purification.

Conclusion

(2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid is a sophisticated and highly useful building block for modern organic synthesis and medicinal chemistry. Its well-defined stereochemistry, conformational rigidity, and versatile functional handles provide chemists with a powerful tool to design and construct complex molecules with tailored properties. The synthetic routes are well-established, and its application in peptide and small molecule synthesis is proven, making it an indispensable component in the toolkit of researchers and drug development professionals.

References

-

AChemBlock. (2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid 97%.

-

Chem-Impex. (2R,4R)-Boc-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid.

-

Chem-Impex. Boc-(R)-g-(2,4-dichlorobenzyl)-L-proline.

-

ChemicalBook. (2R,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid Chemical Properties.

-

CymitQuimica. (2R,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid.

-

Echemi. (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-methylbenzyl)pyrrolidine-2-carboxylicacid.

-

Guidechem. What is the synthesis and application of (2R,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid?.

-

Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.

-

J&K Scientific LLC. Boc-L-proline | 15761-39-4.

-

LibreTexts Chemistry. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

-

PubChem. (2R)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid.

-

PubChem. (2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid.

-

PubChem. (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid.

-

PubChemLite. (2r,4r)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid.

-

ResearchGate. Synthesis of (2R,3R,4S)-N-Boc-2,4-Diarylpyrrolidine-3-carboxamides.

-

Sunway Pharm Ltd. (2R,4R)-1-(TERT-BUTOXYCARBONYL)-4-METHOXYPYRROLIDINE-2-CARBOXYLIC ACID.

-

BOC Sciences. Peptide Synthesis.

Sources

- 1. jk-sci.com [jk-sci.com]

- 3. (2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid 97% | CAS: 200184-87-8 | AChemBlock [achemblock.com]

- 4. (2R,4R)-1-(TERT-BUTOXYCARBONYL)-4-METHOXYPYRROLIDINE-2-CARBOXYLIC ACID - CAS:200184-87-8 - Sunway Pharm Ltd [3wpharm.com]

- 5. PubChemLite - (2r,4r)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid (C11H19NO5) [pubchemlite.lcsb.uni.lu]

- 6. Page loading... [wap.guidechem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. (2R,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid CAS#: 135042-12-5 [amp.chemicalbook.com]

- 9. 135042-12-5|(2R,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 10. chemimpex.com [chemimpex.com]

- 11. chemimpex.com [chemimpex.com]

Foreword: Contextualizing Solubility in Advanced Synthesis

An In-Depth Technical Guide to the Solubility Profile of cis-Boc-4-methoxy-D-proline

In the landscape of peptide synthesis and drug development, non-canonical amino acids like this compound are invaluable building blocks. Their unique stereochemistry and functionalization offer pathways to novel therapeutics with enhanced stability and potency. However, the successful integration of these intermediates into a synthetic workflow or a final drug formulation is fundamentally governed by their physicochemical properties, paramount among which is solubility. A comprehensive understanding of a compound's solubility is not merely an academic exercise; it is the cornerstone of process optimization, formulation development, and ultimately, therapeutic efficacy.[1][2]

This guide provides a robust framework for determining and interpreting the solubility of this compound. It moves beyond a simple data sheet to offer a methodological deep-dive, explaining the causal relationships between molecular structure, solvent choice, and dissolution thermodynamics. We will establish a self-validating experimental system grounded in regulatory standards, ensuring that the data generated is not only accurate but also relevant for drug development professionals.

Theoretical Framework: The Thermodynamics of Dissolution

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution in equilibrium with undissolved solute.[3] This process is governed by fundamental thermodynamic principles, primarily the Gibbs free energy of solution (ΔG_sol), which relates the enthalpy (ΔH_sol) and entropy (ΔS_sol) of the process:

ΔG_sol = ΔH_sol - TΔS_sol

A substance dissolves spontaneously only when ΔG_sol is negative. This equilibrium is influenced by several factors:

-

Enthalpy of Solution (ΔH_sol) : This term represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[4] For most solids, this process is endothermic (ΔH_sol > 0), meaning heat is absorbed. According to Le Chatelier's Principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[5][6]

-

Entropy of Solution (ΔS_sol) : This term reflects the change in disorder. Typically, dissolution leads to an increase in entropy (ΔS_sol > 0) as the highly ordered crystal lattice of the solute is broken down and dispersed into the solvent.

Molecular Determinants of this compound Solubility

The solubility of this specific molecule is a composite of its structural features:

-

The Proline Backbone : The rigid pyrrolidine ring is a core structural feature.

-

The Boc Protecting Group : The tert-butoxycarbonyl (Boc) group is large, bulky, and hydrophobic.[7][8] It masks the amine's polarity, significantly decreasing aqueous solubility and increasing solubility in non-polar organic solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF).[7]

-

The Methoxy Group : The 4-methoxy group (-OCH₃) adds a polar ether linkage, which can act as a hydrogen bond acceptor, potentially improving solubility in protic solvents compared to a non-functionalized equivalent.

-

The Carboxylic Acid : This is the primary polar, hydrogen-bonding functional group. However, in its protonated state (at low pH), its ability to ionize is suppressed. As most Boc-protected amino acids are used in organic synthesis, the focus is often on non-aqueous solvents where this group's polarity contributes to solubility in polar organic media like Dimethylformamide (DMF).[7][9]

The interplay of these features suggests that this compound will exhibit limited solubility in water and higher solubility in various organic solvents.

Caption: Key molecular features influencing the solubility of the target compound.

Regulatory Framework for Pharmaceutical Solubility Studies

For drug development, solubility determination is not arbitrary. The International Council for Harmonisation (ICH) M9 guideline on Biopharmaceutics Classification System (BCS)-based biowaivers provides a standardized framework.[10][11][12] According to ICH, a drug substance is considered "highly soluble" when its highest therapeutic dose is soluble in 250 mL or less of aqueous media across a pH range of 1.2 to 6.8 at 37 ± 1°C.[13][14] While this compound is an intermediate, applying these rigorous conditions provides a gold-standard dataset relevant for any potential pharmaceutical application.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium state and is the most relevant value for physicochemical characterization.[3] Kinetic solubility, while useful for high-throughput screening, can often overestimate this value as it pertains to metastable solutions.[3][15] The "gold standard" for determining thermodynamic solubility is the Shake-Flask Method.[16][17]

The Shake-Flask Method: A Self-Validating Protocol

This protocol is designed to be self-validating by ensuring equilibrium is reached and accurately measured.

Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.

Materials & Equipment:

-

This compound (purity ≥98%)[18]

-

Solvents:

-

Aqueous Buffers (pH 1.2, 4.5, 6.8, prepared according to USP standards)

-

Purified Water

-

Organic Solvents (e.g., Ethanol, Methanol, Acetonitrile, Dichloromethane (DCM), Dimethylformamide (DMF))

-

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control (e.g., 25°C and 37°C)

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE for organic, PVDF for aqueous)

-

Calibrated analytical balance

-

HPLC-UV system[1]

Experimental Workflow Diagram:

Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.

Step-by-Step Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials containing a precise volume (e.g., 2 mL) of each test solvent. "Excess" is critical; it ensures a saturated solution is formed. A starting point is an amount that is 5-10 times the expected solubility.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Allow the suspensions to shake for a minimum of 24 hours.

-

Causality Check: 24-48 hours is chosen to ensure the system reaches thermodynamic equilibrium. Shorter times might only yield kinetic solubility.[19] To validate, samples can be taken at 24h and 48h; if the concentration is unchanged, equilibrium is confirmed.

-

-

Phase Separation: After equilibration, visually confirm that undissolved solid remains. Let the vials stand to allow solids to settle. Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.

-

Trustworthiness Check: Filtration or high-speed centrifugation is essential to remove all undissolved microparticles, which would otherwise lead to a gross overestimation of solubility.[15] The filter material must be compatible with the solvent to prevent leaching or solute absorption.

-

-

Quantification: Prepare an accurate dilution of the clear, saturated filtrate. Analyze this diluted sample using a validated analytical method, such as HPLC-UV, as described in Section 4.0.

Analytical Quantification via HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and specific method for determining the concentration of the dissolved analyte.[20][21]

Objective: To accurately measure the concentration of this compound in the saturated filtrate.

Step-by-Step Protocol:

-

Method Development: Develop a simple isocratic reverse-phase HPLC method. A C18 column is typically suitable. The mobile phase (e.g., a mixture of Acetonitrile and water with 0.1% Trifluoroacetic Acid) should be optimized to achieve a sharp, well-retained peak for the analyte. The UV detector wavelength should be set to the absorbance maximum of the compound.

-

Standard Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the mobile phase. Perform a serial dilution to create a set of at least five calibration standards spanning the expected concentration range of the diluted samples.[20]

-

Calibration Curve: Inject the calibration standards into the HPLC system in triplicate. Plot the peak area versus concentration and perform a linear regression.

-

Trustworthiness Check: The calibration curve must have a coefficient of determination (R²) ≥ 0.999 to ensure linearity and accuracy of the quantification.

-

-

Sample Analysis: Inject the diluted filtrate samples.

-

Calculation: Use the peak area of the sample and the equation from the calibration curve to determine the concentration in the diluted sample. Back-calculate the original concentration in the undissolved filtrate, accounting for the dilution factor. This value is the solubility.

Solubility (mg/mL) = C_hplc × Dilution Factor Where C_hplc is the concentration determined by HPLC.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table. This allows for easy comparison across different conditions.

Table 1: Solubility Profile of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Classification |

|---|---|---|---|---|

| pH 1.2 Buffer | 37 | [Experimental Data] | [Calculated Data] | [e.g., Low] |

| pH 4.5 Buffer | 37 | [Experimental Data] | [Calculated Data] | [e.g., Low] |

| pH 6.8 Buffer | 37 | [Experimental Data] | [Calculated Data] | [e.g., Low] |

| Purified Water | 25 | [Experimental Data] | [Calculated Data] | [e.g., Sparingly Soluble] |

| Ethanol | 25 | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |

| Dichloromethane | 25 | [Experimental Data] | [Calculated Data] | [e.g., Freely Soluble] |

| Dimethylformamide | 25 | [Experimental Data] | [Calculated Data] | [e.g., Very Soluble] |

Note: Molecular Weight of this compound (C₁₁H₁₉NO₅) is 245.28 g/mol .[18] Classification based on USP descriptive terms.

Conclusion

This guide has established a comprehensive and scientifically rigorous framework for determining the solubility of this compound. By grounding the experimental protocol in the principles of thermodynamic equilibrium and leveraging a validated HPLC-UV method for quantification, researchers can generate high-quality, reliable data. This information is critical for optimizing reaction conditions in peptide synthesis, guiding formulation strategies in drug development, and ensuring the overall success of projects that utilize this valuable synthetic intermediate. The causality and self-validation steps embedded within the protocols are designed to instill confidence in the resulting data, making it suitable for both internal decision-making and regulatory scrutiny.

References

- SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.

- ResearchGate. (2019, September).

- Lund University Publications.

- Bergström, C. A., et al. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- Wikipedia. Solubility.

- Sigma-Aldrich. This compound.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- Ganesan, D. solubility experimental methods.pptx. SlideShare.

- National Center for Biotechnology Information. Biochemistry, Dissolution and Solubility. NCBI Bookshelf.

- Chemistry LibreTexts. Solubility.

- ResearchG

- Biosynth. (2025, August 7). The Solubility Challenge in Peptide Therapeutics.

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?.

- Creative Peptides. Guidelines for Peptide Dissolving.

- Indian Journal of Chemistry. (1980). Solubilities of Amino Acids in Different Mixed Solvents.

- ResearchGate. Solubility of Fmoc protected amino acids used in Project C.

- Benchchem. Physical and chemical properties of Boc-protected amino acids.

- Bachem. (2021, July 23). Peptide solubility.

- DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.

- PubMed Central. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)

- ResearchGate. (2025, August 6).

- ResearchGate. (2018, March).

- European Medicines Agency. (2020, February 10).

- International Council for Harmonisation. (2019, November 20).

- U.S. Food and Drug Administration. (2018, October 25).

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- ResearchGate. Solubility and Thermodynamic Properties of L-Proline in Methanol-Dichloromethane Mixtures.

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. researchgate.net [researchgate.net]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. Solubility - Wikipedia [en.wikipedia.org]

- 5. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Solubility [chem.fsu.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. database.ich.org [database.ich.org]

- 12. FDA Consults on ICH Biopharmaceutics Classification System-Based Biowaivers Guideline | RAPS [raps.org]

- 13. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ema.europa.eu [ema.europa.eu]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. This compound | 200184-87-8 [sigmaaldrich.com]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. pharmaguru.co [pharmaguru.co]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stereochemistry of cis-Boc-4-methoxy-D-proline

Abstract

Substituted proline analogs are foundational building blocks in modern medicinal chemistry, enabling precise control over peptide and peptidomimetic conformation. Among these, 4-substituted prolines are particularly powerful for modulating bioactivity and metabolic stability. This guide provides a detailed examination of the stereochemistry of cis-Boc-4-methoxy-D-proline, a key chiral intermediate. We will dissect its nomenclature, explore the full stereoisomeric landscape, and detail the analytical techniques—primarily NMR spectroscopy—used for its definitive characterization. This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage the unique conformational properties of this molecule.

Introduction: The Strategic Role of Substituted Prolines

The amino acid proline possesses a unique cyclic side chain that imparts significant conformational rigidity upon the peptide backbone.[1] This inherent constraint makes proline a critical residue for inducing turns and stabilizing secondary structures in peptides and proteins.[2] In drug discovery, modifying the proline ring with substituents offers a sophisticated strategy to further fine-tune these conformational preferences, thereby enhancing biological activity, selectivity, and pharmacokinetic properties.[3][4]

4-substituted prolines, such as 4-methoxyproline, are particularly valuable. The substituent at the C4 (Cγ) position can exert powerful stereoelectronic effects that bias the pyrrolidine ring's pucker, a key determinant of the overall conformation.[5] Understanding and controlling the precise stereochemistry of these building blocks is therefore not merely an academic exercise but a prerequisite for rational drug design.

This guide focuses specifically on this compound, a derivative that combines four distinct stereochemical and structural features to create a conformationally biased building block for advanced peptidomimetic applications.[6][7]

Deconstructing the Nomenclature

To fully appreciate the molecule's structure, each part of its name must be understood:

-

D-proline: This specifies the absolute configuration at the alpha-carbon (C2) as (R). This is the enantiomer of the more common naturally occurring L-proline, which has an (S) configuration.

-

4-methoxy: A methoxy group (-OCH₃) is attached to the C4 position of the pyrrolidine ring. This substituent is crucial for inducing stereoelectronic effects.

-

cis: This defines the relative stereochemistry between the substituent at C4 (the methoxy group) and the carboxyl group at C2. In a cis configuration, both groups are on the same face of the pyrrolidine ring.

-

Boc: This refers to the tert-butyloxycarbonyl protecting group attached to the proline nitrogen. The Boc group is essential for peptide synthesis and also influences the molecule's conformational dynamics in solution.[8]

Combining these elements, this compound refers to the (2R, 4S) absolute configuration.

The Stereochemical Landscape of Boc-4-methoxyproline

There are four possible stereoisomers for Boc-4-methoxyproline, arising from the two stereocenters at C2 and C4. Understanding their relationships is key to appreciating the unique identity of the target molecule.

-

(2R, 4S)-Boc-4-methoxyproline: This is This compound .

-

(2S, 4R)-Boc-4-methoxyproline: This is cis-Boc-4-methoxy-L-proline.[9][]

-

(2R, 4R)-Boc-4-methoxyproline: This is trans-Boc-4-methoxy-D-proline.

-

(2S, 4S)-Boc-4-methoxyproline: This is trans-Boc-4-methoxy-L-proline.

The synthesis of all four stereoisomers of related 4-substituted prolines has been reported, often starting from the corresponding chiral isomers of 4-hydroxyproline.[11][12]

Conformational Analysis: The Power of Ring Pucker

The pyrrolidine ring of proline is not planar; it adopts one of two preferred envelope conformations, known as Cγ-exo (down) or Cγ-endo (up) pucker.[2] The equilibrium between these two states is heavily influenced by the substituents.

-

Cγ-exo Pucker: The C4 atom is puckered out of the plane on the opposite side of the carboxyl group.

-

Cγ-endo Pucker: The C4 atom is puckered out of the plane on the same side as the carboxyl group.

Electronegative substituents at the C4 position, like a methoxy group, exert a powerful stereoelectronic effect. For L-proline derivatives, a cis-substituent (4R) favors endo puckering, while a trans-substituent (4S) favors exo puckering.[2] This principle is fundamental to how these molecules are used to direct peptide folding. The exo pucker is known to stabilize the polyproline II (PPII) helix and the trans amide bond, which is critical in structures like collagen.[5]

Analytical Characterization: A Guide to NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for characterizing the stereochemistry and conformation of substituted prolines in solution.[13][14] The presence of the Boc group often leads to the appearance of two sets of signals for each proton and carbon, corresponding to cis and trans rotamers about the carbamate C-N bond.[15][16] While this can complicate spectra, it also provides rich conformational information.

Key Diagnostic NMR Signals

The chemical shifts (δ) and coupling constants (J) of the ring protons are highly sensitive to the ring pucker and the relative orientation of the substituents. The difference in chemical shifts between the Cβ and Cγ carbons (Δδβγ) is also highly diagnostic of the prolyl amide bond conformation.[14][17]

| Parameter | cis-Isomer (Prolyl Amide) | trans-Isomer (Prolyl Amide) | Rationale |

| Δδ (Cβ - Cγ) | ~9.5 ppm | ~4.5 ppm | The relative shielding/deshielding of the ring carbons is highly dependent on the amide bond orientation.[14] |

| Hα Signal | Typically downfield | Typically upfield | The anisotropic effect of the C4 substituent influences the chemical shift of the alpha proton. |

| NOE Contacts | Strong Hα(i) - Hδ(i-1) | Strong Hα(i) - Hα(i-1) | Nuclear Overhauser Effect (NOE) between a proline (i) and the preceding residue (i-1) is definitive for the amide bond isomerism.[18] |

Note: The table refers to the cis/trans isomerism of the peptide bond preceding the proline, a key feature in peptides. The stereochemistry of the ring substituents also influences these values.

Experimental Protocol: Stereochemical Assignment by NMR

This protocol outlines a general workflow for confirming the identity and stereochemistry of this compound.

Objective: To unambiguously confirm the (2R, 4S) stereochemistry and assess conformational properties.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

1D NMR Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. Observe the chemical shifts, integrations, and coupling patterns for the proline ring protons (Hα, Hβ, Hγ, Hδ) and the methoxy and Boc protons. Note the presence of rotameric species.[19]

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Identify the chemical shifts for all unique carbons, paying close attention to Cβ and Cγ to calculate Δδβγ.[8][13]

-

-

2D NMR Acquisition (for complex cases):

-

COSY (Correlation Spectroscopy): Establish proton-proton coupling networks to confirm the assignment of ring protons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximities. For peptide-incorporated proline, this is crucial for determining the cis/trans nature of the amide bond by looking for key NOEs.[18]

-

-

Data Interpretation:

-

Compare observed chemical shifts and coupling constants with literature values for related cis and trans 4-substituted prolines.

-

Analyze the ratio of Boc-rotamers. This ratio can be influenced by solvent and temperature.[15]

-

Confirm the cis relationship between C2 and C4 by analyzing coupling constants and, if available, NOE data.

-

Conclusion: A Precisely Engineered Tool for Drug Discovery

This compound is more than a simple amino acid derivative; it is a rationally designed building block that offers medicinal chemists precise control over molecular conformation. Its unique stereochemistry—the (R) configuration at C2 and the cis relationship of the C4 methoxy group—pre-organizes the pyrrolidine ring into a specific pucker, which in turn directs the topology of peptides and peptidomimetics. A thorough understanding of its stereochemical and conformational properties, primarily elucidated through NMR spectroscopy, is essential for its effective application in the design of next-generation therapeutics.

References

-

Badi, A., et al. (2009). 4-Trifluoromethoxy proline: synthesis of stereoisomers and lipophilicity study. Organic & Biomolecular Chemistry. Available at: [Link]

-

Lempens, E. H. M., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry. Available at: [Link]

-

Verhoork, S. J. H., et al. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. The Journal of Organic Chemistry. Available at: [Link]

-

Lempens, E. H. M., et al. (2005). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans -4- tert -Butylprolines. ResearchGate. Available at: [Link]

-

Badi, A., et al. (2009). 4- Trifluoromethoxy Proline: Synthesis of Stereoisomers and Lipophilicity Study. ResearchGate. Available at: [Link]

-

Balaram, P. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. ACS Chemical Biology. Available at: [Link]

-

Bhattacharjya, B. & Balaram, P. (2019). Conformational landscape of substituted prolines. National Genomics Data Center. Available at: [Link]

-

Gagnon, K. T., et al. (2020). Rotamers or Diastereomers? An Overlooked NMR Solution. The Journal of Organic Chemistry. Available at: [Link]

-

Kim, H. J., et al. (2017). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Available at: [Link]

-

GSRS. N-BOC-4-HYDROXY-D-PROLINE, CIS-. Available at: [Link]

-

Kang, Y. K., et al. (2011). Conformational preference and cis-trans isomerization of 4-methylproline residues. Biopolymers. Available at: [Link]

-

Clarke, C. J., et al. (2023). Rotamer-Controlled Dual Emissive α-Amino Acids. Organic Letters. Available at: [Link]

-

ResearchGate. (2019). 1 H-NMR spectrum of N-Boc glutamic acid. Available at: [Link]

-

Tőke, O., et al. (2021). Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome. Angewandte Chemie. Available at: [Link]

-

Liu, L., et al. (2014). 4-Methylproline guided natural product discovery: co-occurrence of 4-hydroxy- and 4-methylprolines in nostoweipeptins and nostopeptolides. Journal of Natural Products. Available at: [Link]

-

Tesei, G., et al. (2022). An integrative characterization of proline cis and trans conformers in a disordered peptide. UCL Discovery. Available at: [Link]

-

Sathyamoorthi, S., et al. (2022). Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-Hydroxy-L-Proline. ChemRxiv. Available at: [Link]

-

Cativiela, C. & Ordóñez, M. (2009). Stereoselective Synthesis of Quaternary Proline Analogues. Molecules. Available at: [Link]

-

Chen, D., et al. (2021). NMR studies of rotamers with multi-substituted amides. Journal of Engineering Sciences and Innovation. Available at: [Link]

-

ResearchGate. (1987). =C NMR chemical shifts 6" (tpm, relative to internal TMS) of proline containing dipeptide derivatives measured in methanol. Available at: [Link]

-

Campbell, A. P., et al. (1994). Conformational differences between cis and trans proline isomers of a peptide antigen representing the receptor binding domain of Pseudomonas aeruginosa as studied by 1H-NMR. Biopolymers. Available at: [Link]

-

Shah, P., et al. (2022). Structure-based De Novo Design and Docking Studies of 5(S)-Methyl-L-Proline Containing Peptidomimetic Compounds as Dipeptidyl Peptidase-4 Inhibitors. Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (2020). Studies on the Synthesis of cis-4-Hydroxy-l-proline. Available at: [Link]

-

Mutter, M., et al. (2000). Peptidomimetics for Bridging Structure and Function: Pseudo-Prolines (?Pro) in Peptide Synthesis, Molecular Recognition, and Drug Design. CHIMIA. Available at: [Link]

-

Drug Hunter. (2024). Advancing Macrocycles in Drug Discovery. YouTube. Available at: [Link]

Sources

- 1. Conformational landscape of substituted prolines. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 2. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-based De Novo Design and Docking Studies of 5(S)-Methyl-L-Proline Containing Peptidomimetic Compounds as Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Methylproline guided natural product discovery: co-occurrence of 4-hydroxy- and 4-methylprolines in nostoweipeptins and nostopeptolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chimia.ch [chimia.ch]

- 8. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 9. scbt.com [scbt.com]

- 11. 4-Trifluoromethoxy proline: synthesis of stereoisomers and lipophilicity study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 15. pubs.acs.org [pubs.acs.org]

- 16. jesi.astr.ro [jesi.astr.ro]

- 17. researchgate.net [researchgate.net]

- 18. Conformational differences between cis and trans proline isomers of a peptide antigen representing the receptor binding domain of Pseudomonas aeruginosa as studied by 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Introduction: Proline's Unique Role and the Power of C4-Substitution

An In-Depth Technical Guide to the Conformational Analysis of 4-Methoxyproline Derivatives

Proline, the only proteinogenic secondary amino acid, holds a unique and critical position in the architecture of peptides and proteins. Its cyclic side chain, fused to the backbone nitrogen, imposes significant conformational restraints, influencing local secondary structure and often serving as a linchpin in protein folding and function.[1][2] The two principal conformational equilibria of proline—the puckering of the five-membered pyrrolidine ring and the cis/trans isomerization of the preceding peptide bond—act as molecular switches that dictate the overall topology of a polypeptide chain.[3][4]

The ability to control these equilibria is a paramount goal in medicinal chemistry and protein design. Substitution at the C4-position of the proline ring has emerged as a powerful strategy to achieve this control.[1] By installing substituents with specific steric and electronic properties, one can bias the ring's intrinsic pucker preference. This guide focuses specifically on the 4-methoxyproline (Mop) derivative, a tool for fine-tuning peptide conformation by leveraging potent stereoelectronic effects while eliminating the hydrogen-bonding capacity of its parent, hydroxyproline (Hyp).[5]

This document serves as a technical guide for researchers and drug development professionals, providing a comprehensive overview of the principles governing the conformation of 4-methoxyproline derivatives and detailing the experimental and computational methodologies used for their analysis.

The Pyrrolidine Ring Pucker: A Fundamental Conformational Switch

The non-planar pyrrolidine ring of proline typically adopts one of two low-energy envelope conformations: Cγ-exo (or "UP") and Cγ-endo (or "DOWN").[1][4] This nomenclature describes the position of the Cγ carbon relative to the approximate plane of the other four ring atoms and with respect to the Cα-carbonyl group.[4]

-

Cγ-exo (UP): The Cγ atom is puckered away from the Cα-carbonyl group. This conformation is associated with more compact backbone torsion angles (φ, ψ), favoring structures like the polyproline II (PPII) helix.[1][4]

-

Cγ-endo (DOWN): The Cγ atom is puckered towards the Cα-carbonyl group. This pucker favors more extended backbone conformations and is strongly associated with the cis conformation of the preceding peptide bond.[1][3]

The interconversion between these two states is rapid, but biasing the equilibrium toward one pucker allows for the pre-organization of a peptide backbone into a desired conformation, a key principle in rational drug design.

Caption: Diagram 1: The two primary envelope conformations of the proline ring.

Stereoelectronic Control: The Influence of the 4-Methoxy Group

The conformational preference of a 4-substituted proline is dictated by a powerful stereoelectronic interaction known as the gauche effect . This effect describes the tendency of an electronegative substituent on a cycloalkane to adopt a pseudo-axial position to maximize hyperconjugative interactions.[4][5] Specifically, the conformation is stabilized by the overlap of electron-rich σ orbitals of anti-periplanar C-H bonds with the electron-deficient σ* antibonding orbital of the C-X bond (where X is the electronegative substituent).[1][4]

For 4-methoxyproline, the stereochemistry at the C4 carbon determines which pucker is favored:

-

(2S,4R)-4-methoxyproline (Mop): To place the electronegative methoxy group in the sterically disfavored but electronically favored pseudo-axial position, the ring must adopt a Cγ-exo pucker. This is analogous to the naturally occurring (2S,4R)-4-hydroxyproline (Hyp), which is crucial for stabilizing the collagen triple helix.[5]

-

(2S,4S)-4-methoxyproline (mop): To achieve the pseudo-axial orientation for the methoxy group, the ring is biased towards the Cγ-endo pucker.[5] By methylating the hydroxyl group of (2S,4S)-4-hydroxyproline, a confounding transannular hydrogen bond is eliminated, restoring a more prototypical Cγ-endo pucker and providing greater conformational stability in certain contexts compared to its hydroxylated counterpart.[5]

Caption: Diagram 2: Influence of C4 stereochemistry on ring pucker preference.

Part 1: Experimental Determination of Conformation

While computational methods are powerful, experimental validation is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for studying the solution-state conformation of proline derivatives, with X-ray crystallography providing definitive solid-state structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The conformation of the pyrrolidine ring can be accurately determined by analyzing the ³J(H,H) vicinal coupling constants between protons on adjacent carbons. The magnitude of these couplings is dependent on the dihedral angle between the protons, a relationship described by the Karplus equation.[6]

Key Principles & Data Interpretation

By measuring the coupling constants between Hα-Hβ and Hβ-Hγ protons, one can deduce the ring's pucker. Specific patterns are characteristic of each conformation.

| Coupling Constant | Typical Value (Cγ-exo) | Typical Value (Cγ-endo) | Dihedral Angle Correlation |

| ³J(Hα, Hβ2) | ~8-10 Hz | ~2-4 Hz | trans (~150°) / gauche (~30°) |

| ³J(Hα, Hβ3) | ~2-4 Hz | ~8-10 Hz | gauche (~30°) / trans (~150°) |

Note: Hβ2 and Hβ3 refer to the two diastereotopic protons at the Cβ position. Assignments are critical and typically require 2D NMR techniques like COSY and TOCSY.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve the 4-methoxyproline-containing peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) to a concentration of 1-5 mM.

-

Data Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum at a high field (≥500 MHz is recommended for optimal resolution).

-

Acquire 2D homonuclear correlation spectra (COSY, TOCSY) to unambiguously assign all proton resonances of the proline spin system (Hα, Hβ₂, Hβ₃, Hγ, Hδ₂, Hδ₃).

-

-

Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply apodization functions (e.g., exponential multiplication) to improve the signal-to-noise ratio before Fourier transformation.

-

Coupling Constant Extraction: Analyze the multiplet patterns in the high-resolution 1D spectrum for the assigned proline protons. Use spectral simulation or deconvolution tools to accurately measure the ³J(H,H) values.

-

Conformational Assignment: Compare the extracted coupling constants to the characteristic values in the table above to determine the predominant ring pucker in solution.

Caption: Diagram 3: Workflow for determining proline pucker via NMR spectroscopy.

X-ray Crystallography

X-ray crystallography provides an atomic-resolution structure of a molecule in its crystalline solid state.[7] It is considered the "gold standard" for structural determination and is invaluable for validating the conformational preferences predicted by other methods. When a crystal structure of a 4-methoxyproline derivative is obtained, it provides precise measurements of all bond lengths, bond angles, and dihedral angles, unambiguously defining the ring pucker.[5][8] It is important to recognize, however, that crystal packing forces can sometimes influence conformation, which may differ from the ensemble of structures present in solution.[7]

Part 2: Computational Modeling of Conformation

Computational chemistry offers powerful tools to predict and rationalize the conformational landscapes of proline derivatives. Density Functional Theory (DFT) is particularly effective for accurately calculating the relative energies of different conformers.[5][9]

Core Principles

The goal of computational analysis is to perform a systematic search of the potential energy surface of the molecule to identify all low-energy conformers. By comparing the energies of the most stable Cγ-exo and Cγ-endo puckers, a prediction of the favored conformation can be made. This in silico analysis provides a causal link between the molecular structure and its conformational bias, which can then be validated against experimental NMR data.

Protocol: DFT-Based Conformational Analysis

-

Structure Preparation: Build the initial 3D structure of the N- and C-terminally capped 4-methoxyproline derivative (e.g., Ac-Mop-NMe) using molecular modeling software (e.g., Avogadro, Maestro).

-

Conformational Search: Perform an initial conformational search using a computationally inexpensive method like molecular mechanics (e.g., with an OPLS or AMBER force field) to identify a pool of low-energy starting geometries, ensuring both exo and endo puckers are sampled.

-

Geometry Optimization and Energy Calculation:

-

For each low-energy conformer, perform a full geometry optimization using DFT. A common and reliable level of theory is B3LYP with a basis set like 6-31G(d,p).[9]

-

To account for solvent effects, which can be significant, include an implicit solvation model like the SMD model or PCM.[10][11]

-

Perform a frequency calculation on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

-

Analysis and Validation:

-

Compare the relative Gibbs free energies of the most stable Cγ-exo and Cγ-endo conformers to predict the dominant pucker.

-

For the lowest energy structure, calculate the expected ¹H NMR coupling constants. Compare these calculated values with the experimentally determined constants to validate the computational model.

-

Caption: Diagram 4: A typical workflow for computational conformational analysis.

Applications in Drug Design and Peptide Science

The ability to enforce a specific local conformation with 4-methoxyproline derivatives is a powerful tool for developing peptides and peptidomimetics with enhanced biological activity and stability.

-

Stabilizing Secondary Structures: By selecting the appropriate stereoisomer, Mop or mop can be used to stabilize or destabilize specific secondary structures. For example, incorporating (2S,4R)-Mop, which favors the Cγ-exo pucker, can pre-organize a peptide into a PPII helix, a common recognition motif in protein-protein interactions.[1][5]

-

Improving Binding Affinity: Pre-organizing a peptide ligand into its receptor-bound conformation reduces the entropic penalty of binding, often leading to a significant increase in affinity.

-

Enhancing Proteolytic Stability: The rigidified conformation induced by 4-methoxyproline can make peptide backbones less susceptible to cleavage by proteases, thereby increasing their in vivo half-life.

Conclusion

The conformational analysis of 4-methoxyproline derivatives is a prime example of how subtle atomic changes can exert profound control over molecular architecture. The stereoelectronic gauche effect, governed by the stereochemistry at the C4 position, provides a reliable mechanism for biasing the pyrrolidine ring pucker towards either a Cγ-exo or Cγ-endo state. A synergistic approach, combining high-resolution NMR spectroscopy for solution-state analysis and DFT calculations for energetic and structural prediction, provides a robust framework for understanding and engineering the conformational behavior of these valuable molecular tools. By mastering these principles, researchers can rationally design peptides with precisely controlled conformations, unlocking new potential in drug discovery and materials science.

References

-

Hodges, J. A., & Raines, R. T. (2018). The Aberrance of the 4S Diastereomer of 4-Hydroxyproline. ACS Chemical Biology, 13(7), 1840-1847. [Link]

-

Song, K., et al. (2018). Conformational preference and cis-trans isomerization of 4-methylproline residues. Physical Chemistry Chemical Physics, 20(29), 19556-19566. [Link]

-

Lam, Y. H., & Houk, K. N. (2010). Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. Journal of Molecular Catalysis A: Chemical, 324(1-2), 1-10. [Link]

-

Sibille, N., et al. (2016). Fluorine NMR study of proline-rich sequences using fluoroprolines. Journal of Biomolecular NMR, 64(3), 235-244. [Link]

-

Caballero, J., et al. (2021). Towards an Understanding of the Lipophilicity of Non-Coded Amino Acids: Computational Simulations of Proline Analogs. 2021 International Conference on Electrical, Computer, Communications and Mechatronics Engineering (ICECCME). [Link]

-

Tressler, C. M., & Zondlo, N. J. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(12), 4964-4977. [Link]

-

Tressler, C. M., & Zondlo, N. J. (2014). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. Chemistry - A European Journal, 20(29), 9032-9041. [Link]

-

Das, S., & Balaram, P. (2020). Conformational landscape of substituted prolines. Biophysical Reviews, 12(2), 269-282. [Link]

-

Tressler, C. M., & Zondlo, N. J. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides. Journal of the American Chemical Society, 135(12), 4964-4977. [Link]

-

Haasnoot, C. A. G., et al. (1981). Conformational analysis of proline rings in solution using a generalized Karplus equation. Biopolymers, 20(6), 1215-1245. [Link]

-

Bretscher, L. E., et al. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Current Chemistry, 372, 1-28. [Link]

-

Radhakrishnan, A., et al. (2012). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 8, 756549. [Link]

-

Paul, S., et al. (2023). Decoding elegant interplay among different stereo-electronic effects due to the ancient prolyl-4-hydroxylation stabilizing collagenous helicity. iScience, 26(6), 106886. [Link]

-

Horng, J. C., & Raines, R. T. (2006). Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions. Protein Science, 15(1), 74-83. [Link]

-

Jokela, J., et al. (2014). 4-Methylproline guided natural product discovery: co-occurrence of 4-hydroxy- and 4-methylprolines in nostoweipeptins and nostopeptolides. ACS Chemical Biology, 9(11), 2635-2642. [Link]

-

MacArthur, M. W., & Thornton, J. M. (1991). Influence of proline residues on protein conformation. Journal of Molecular Biology, 218(2), 397-412. [Link]

-

Rizzi, A., et al. (2020). A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields. bioRxiv. [Link]

-

Tressler, C. M., & Zondlo, N. J. (2012). (2S,4R)-4-Hydroxyproline(4-nitrobenzoate): Strong Induction of Stereoelectronic Effects via a Readily Synthesized Proline Derivative. Organic Letters, 14(10), 2634-2637. [Link]

-

Pagar, A. D., et al. (2015). A Newcomer's Guide to Peptide Crystallography. Biopolymers, 104(2), 90-102. [Link]

-

Henriques, J., et al. (2021). An integrative characterization of proline cis and trans conformers in a disordered peptide. Biophysical Journal, 120(17), 3619-3634. [Link]

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. [Link]

-

Kramer, R. Z., et al. (2008). The crystal structure of the collagen-like polypeptide (glycyl-4(R)-hydroxyprolyl-4(R)-hydroxyprolyl)9 at 1.55 A resolution shows up-puckering of the proline ring in the Xaa position. Journal of Molecular Biology, 383(4), 893-904. [Link]

-